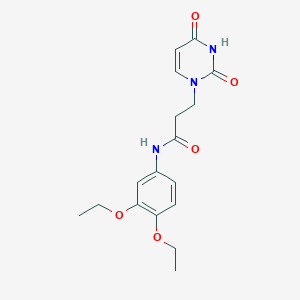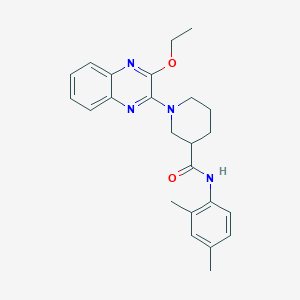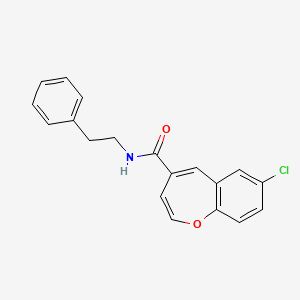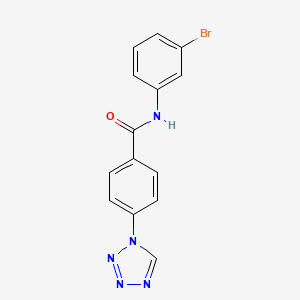
N-(3,4-diethoxyphenyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a diethoxyphenyl group and a tetrahydropyrimidinyl group linked through a propanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Diethoxyphenyl Group: This step involves the reaction of the tetrahydropyrimidinyl intermediate with a diethoxyphenyl derivative, often through nucleophilic substitution or coupling reactions.
Formation of the Propanamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The diethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-DIMETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE
- N-(3,4-DIHYDROXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE
Uniqueness
N-(3,4-DIETHOXYPHENYL)-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PROPANAMIDE is unique due to the presence of the diethoxyphenyl group, which may impart specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C17H21N3O5 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(3,4-diethoxyphenyl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
InChI |
InChI=1S/C17H21N3O5/c1-3-24-13-6-5-12(11-14(13)25-4-2)18-15(21)7-9-20-10-8-16(22)19-17(20)23/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,18,21)(H,19,22,23) |
Clé InChI |
MZTFGGFILAOPEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)CCN2C=CC(=O)NC2=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B11317146.png)

![N-(3-acetylphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317172.png)
![N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11317174.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11317183.png)

![4-Methoxyphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317204.png)
![N-(pyridin-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11317209.png)
![4-Acetyl-2-methylphenyl 5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11317211.png)
![2-(3,4-dimethoxybenzyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317217.png)
![6-ethyl-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11317221.png)


